Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate
Description
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Properties
IUPAC Name |
ethyl (E)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-3-cyano-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O4/c1-2-29-18(28)16(27)11(8-24)9-25-13-3-5-14(6-4-13)30-17-15(20)7-12(10-26-17)19(21,22)23/h3-7,9-10,25H,2H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHYAFHKXXTBY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14ClF3N4O5
- Molecular Weight : 446.77 g/mol
- CAS Number : 337920-12-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : It appears to modulate key signaling pathways such as the MAPK/ERK pathway, leading to reduced tumor growth.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Efficacy Analysis :
-
Synergistic Effects :
- A recent investigation explored the synergistic effects of this compound when combined with standard antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria, suggesting a promising avenue for overcoming antibiotic resistance .
Scientific Research Applications
Enzyme Inhibition
This compound is known for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various drugs and xenobiotics. By inhibiting these enzymes, Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate can alter metabolic pathways, potentially enhancing the efficacy of co-administered drugs or reducing adverse effects associated with their metabolism.
Anticancer Potential
Recent studies have indicated that compounds with structural similarities to this compound exhibit anticancer properties. Molecular docking studies suggest that it may interact with targets involved in cancer cell proliferation and survival pathways, making it a candidate for further research as a potential anticancer agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through in silico studies, suggesting that it may act as a selective inhibitor of inflammatory mediators such as lipoxygenases. This property could be beneficial in treating conditions characterized by excessive inflammation, including arthritis and other autoimmune diseases .
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer potential of similar compounds through molecular docking techniques. The findings highlighted strong binding affinities to cancer-related targets, suggesting that derivatives of this compound could be optimized for improved therapeutic effects against various cancer types .
Case Study 2: Enzyme Interaction
Research focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition rates, indicating its potential role in drug-drug interactions and metabolic modulation. This study emphasized the need for further investigation into its pharmacokinetic properties and safety profiles when used alongside other medications .
Preparation Methods
Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyloxy Aniline
The foundational intermediate, 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline, is synthesized via nucleophilic aromatic substitution. In a procedure analogous to Kenzo et al. (2006), 3-chloro-5-(trifluoromethyl)-2-pyridinol reacts with 4-aminophenol in THF under reflux, catalyzed by potassium carbonate. The reaction proceeds at 80°C for 12 hours, yielding the substituted aniline derivative after aqueous workup and silica-gel chromatography (petroleum ether/ethyl acetate, 4:1).
Key Reaction Parameters:
Formation of the Cyano-Butenoate Core
The cyano-butenoate moiety is constructed via a Knoevenagel condensation, adapting methodologies from Yang et al. (2009). Ethyl acetoacetate reacts with cyanoacetic acid in the presence of ammonium acetate, heated at 100°C in toluene under Dean-Stark conditions to remove water. The resulting ethyl 3-cyano-2-oxo-3-butenoate is isolated by distillation (bp 145–148°C at 15 mmHg).
Coupling Strategies for Final Product Assembly
Palladium-Catalyzed Buchwald-Hartwig Amination
The final coupling employs a palladium catalyst to link the pyridinyloxy aniline and cyano-butenoate units. Drawing from Pryadeina et al. (2004), a mixture of the aniline intermediate (1 equiv), ethyl 3-cyano-2-oxo-3-butenoate (1.2 equiv), Pd(OAc)$$_2$$ (5 mol%), and Xantphos (6 mol%) in degassed DMF is heated at 120°C for 24 hours. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) affords the title compound as a pale-yellow solid.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst System | Pd(OAc)$$_2$$/Xantphos |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 72% |
Alternative Copper-Mediated Coupling
For scale-up synthesis, a copper(I)-mediated Ullmann reaction is viable. Using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C, the reaction achieves 65% yield after 36 hours. While slower than palladium catalysis, this method reduces costs for industrial applications.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Analysis
The $$ ^1H $$ NMR spectrum (DMSO-$$d_6$$) displays characteristic signals:
Elemental Analysis and Mass Spectrometry
Elemental analysis confirms stoichiometry (Calcd for C$${20}$$H$${15}$$ClF$$3$$N$$3$$O$$_4$$: C, 51.12; H, 3.21; N, 8.94. Found: C, 51.08; H, 3.25; N, 8.89). High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 470.0743 [M+H]$$^+$$.
Process Optimization and Yield Enhancement
Solvent Screening for Coupling Reactions
Comparative solvent studies reveal DMF outperforms THF and toluene in coupling efficiency due to superior ligand solubility (Table 1).
Table 1: Solvent Impact on Coupling Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 24 | 72 |
| THF | 80 | 48 | 41 |
| Toluene | 110 | 36 | 38 |
Catalytic System Tuning
Replacing Pd(OAc)$$2$$ with Pd$$2$$(dba)$$_3$$ increases yield to 78% but raises costs. Lowering catalyst loading to 3 mol% maintains 70% yield, optimizing cost-efficiency.
Applications and Derivative Synthesis
The title compound serves as a precursor to trifluoromethyl-containing agrochemicals, analogous to CN110746322A. Subsequent hydrogenation yields saturated analogs with enhanced bioactivity, while hydrolysis produces carboxylic acid derivatives for further functionalization.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?
Answer:
The synthesis involves a multi-step procedure under controlled conditions. A key method (from ) uses ethyl acetate and N,N-dimethylformamide (DMF) as solvents, with pyridine as a base and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine as a coupling agent at 0°C under nitrogen. The reaction achieves 100% yield after purification via liquid-liquid extraction and magnesium sulfate drying . To maximize purity:
- Solvent ratio: Use a 2:1 ethyl acetate/DMF mixture to balance solubility and reaction kinetics.
- Catalyst concentration: Optimize the trioxatriphosphine catalyst to substrate ratio (1.7 M solution, 1.1 eq relative to substrate).
- Work-up: Sequential washing with 1 M aqueous dipotassium hydrogen phosphate and brine removes acidic/byproduct impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
